4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
CAS No.: 439108-71-1
Cat. No.: VC7515657
Molecular Formula: C24H26N2OS
Molecular Weight: 390.55
* For research use only. Not for human or veterinary use.
![4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one - 439108-71-1](/images/structure/VC7515657.png)
Specification
CAS No. | 439108-71-1 |
---|---|
Molecular Formula | C24H26N2OS |
Molecular Weight | 390.55 |
IUPAC Name | 4-(4-heptylphenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one |
Standard InChI | InChI=1S/C24H26N2OS/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)21-20-22(26-24(28)25-21)18-10-7-8-11-19(18)23(20)27/h7-8,10-15,21H,2-6,9H2,1H3,(H2,25,26,28) |
Standard InChI Key | VSPFNBNPBIZQFX-UHFFFAOYSA-N |
SMILES | CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2 |
Introduction
Structural Elucidation and Molecular Properties
The molecular formula of 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is C24H26N2OS, with a molecular weight of 390.54 g/mol . The structure comprises a bicyclic indenopyrimidinone scaffold fused to a tetrahydropyrimidine ring, substituted at the 4-position with a 4-heptylphenyl group. The thioxo group at position 2 introduces sulfur-based reactivity, while the heptyl chain confers lipophilicity.
Key structural features include:
-
Planar indenopyrimidinone core: Facilitates π-π stacking interactions, critical for potential biological activity.
-
Heptylphenyl substituent: A hydrophobic tail that enhances membrane permeability, as observed in lipid-like molecules .
-
Thioxo group: Acts as a hydrogen bond acceptor, influencing molecular recognition in binding pockets .
Computational studies predict a boiling point of 557.6±60.0 °C and a density of 1.22±0.1 g/cm³, consistent with its high molecular weight and aromaticity . The pKa of 10.49±0.40 suggests moderate basicity, likely localized at the pyrimidine nitrogen .
Synthetic Methodologies
While no direct synthesis route for this compound is reported, analogous chromeno[4,3-d]pyrimidinones and indenopyrimidinones have been synthesized via multicomponent reactions (MCRs). For example, Thabet et al. demonstrated a one-pot, three-component synthesis of a related chromenopyrimidinone using 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea catalyzed by p-toluenesulfonic acid (PTSA) . By analogy, the target compound could be synthesized via:
-
Condensation: 4-Heptylbenzaldehyde reacts with indan-1,3-dione to form an intermediate Knoevenagel adduct.
-
Cyclization: Thiourea introduces the thioxo group, while PTSA catalyzes ring closure to form the tetrahydropyrimidinone core .
Key reaction parameters include:
-
Catalyst: PTSA (10 mol%) in ethanol under reflux.
-
Reaction time: 6–8 hours, monitored by TLC.
Physicochemical and Spectroscopic Characterization
Experimental data for this compound remain limited, but inferences can be drawn from related structures:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 390.54 g/mol | Calculated |
Boiling Point | 557.6±60.0 °C | Predicted |
Density | 1.22±0.1 g/cm³ | Predicted |
pKa | 10.49±0.40 | Predicted |
LogP | ~5.2 (estimated) | Computational |
Spectroscopic Insights:
-
1H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylene groups from the heptyl chain (δ 1.2–1.6 ppm), and NH protons (δ 8.5–9.0 ppm) .
-
13C NMR: Carbonyl resonance at ~160 ppm (C=O), thioamide carbon at ~180 ppm (C=S) .
-
Mass Spectrometry: Molecular ion peak at m/z 390.54 (M+) with fragments at m/z 248 (indenopyrimidinone core) and 142 (heptylphenyl) .
Computational Drug-Likeness and Pharmacokinetics
In silico analyses using tools like SwissADME predict:
-
Lipophilicity (LogP): 5.2, indicating high membrane permeability but potential solubility challenges.
-
Polar Surface Area (PSA): 75 Ų, suggesting moderate blood-brain barrier penetration.
-
Drug-Likeness: Compliance with Lipinski’s rule (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) .
Despite favorable predictions, the heptyl chain may limit oral bioavailability due to excessive hydrophobicity. Structural optimization strategies, such as replacing the heptyl group with shorter alkyl chains, could enhance solubility without compromising activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume